Butyl butyryl lactate is a synthetic compound primarily used as a flavoring agent and in various industrial applications. It is classified under esters and is recognized for its pleasant aroma reminiscent of cooked butter. The compound has a molecular formula of and a molecular weight of 216.28 g/mol. Its Chemical Abstracts Service Registry Number is 7492-70-8, which facilitates its identification in chemical databases.
Butyl butyryl lactate is derived from the esterification of butyl lactate and butyric anhydride, typically using concentrated sulfuric acid as a catalyst. This compound falls under the category of low-molecular-weight organic compounds, specifically within the class of esters. It is utilized in both food and non-food applications due to its flavoring properties and stability.
The synthesis of butyl butyryl lactate can be achieved through several methods, with the most notable being the direct acetylation process. This involves the reaction of butyl lactate with butyric anhydride in the presence of sulfuric acid, which acts as a catalyst to facilitate the reaction. A recent patent describes an innovative method for preparing butyl butyryl lactate with high yield while minimizing wastewater production. This method includes:
The synthesis process emphasizes precise temperature control and the use of excess n-butyl alcohol to enhance yield and purity. The integration of cooling and heating systems allows for effective management of reaction conditions.
The molecular structure of butyl butyryl lactate consists of a butyl group attached to a butyryl lactate moiety. The structural representation can be described as follows:
Butyl butyryl lactate participates in various chemical reactions typical for esters, including hydrolysis, transesterification, and reactions with nucleophiles. The primary reaction involved in its synthesis is the esterification process:
This reaction highlights the formation of the ester bond between the alcohol (butanol) and carboxylic acid (butyric acid) components.
The use of concentrated sulfuric acid not only catalyzes the reaction but also helps in driving it towards completion by removing water formed during the reaction.
The mechanism through which butyl butyryl lactate exerts its effects primarily involves its role as a flavoring agent in food products. Upon ingestion or application, it interacts with taste receptors on the tongue, contributing to flavor profiles that enhance food palatability.
Butyl butyryl lactate finds extensive applications across various fields:
Butyl butyryllactate (C₁₁H₂₀O₄) is synthesized via sequential esterification reactions. The first step involves forming butyl lactate through the condensation of lactic acid and n-butanol. This intermediate undergoes a second esterification with butyric anhydride to yield butyl butyryllactate. Acid catalysts (e.g., concentrated sulfuric acid) drive these reactions, with the general pathway:$$\text{Lactic acid} + n\text{-butanol} \xrightarrow{\text{H}2\text{SO}4} \text{Butyl lactate} \xrightarrow{\text{Butyric anhydride}} \text{Butyl butyryllactate}$$Alternative routes include microbial biosynthesis using engineered E. coli to condense butyryl-CoA and butanol, though industrial adoption remains limited due to lower selectivity compared to chemical methods [8].
Multi-step systems dominate industrial production due to superior yield control. A patented method achieved 96.9% purity butyl lactate in the first step (78.8% yield), followed by 99% purity butyl butyryllactate (74.6% total yield) after fractional distillation. This approach minimizes side reactions like dehydration or oligomerization of lactic acid [1] [6].One-pot systems directly acetylate butyl lactate with butyric anhydride using sulfuric acid. While operationally simpler, they face challenges in byproduct management (e.g., residual butyric acid) and yield reduction (∼5–10% lower than multi-step) [4] [7].
Table 1: Performance Comparison of Synthesis Systems
System Type | Butyl Lactate Purity | Butyl Butyryllactate Yield | Key Limitations |
---|---|---|---|
Multi-step [1] [6] | 96.9% (intermediate) | 74.6% (final) | Higher energy consumption |
One-pot [4] [7] | Not applicable | ~65–70% (final) | Byproduct accumulation |
Concentrated sulfuric acid (0.5–1.5 wt%) is the predominant catalyst, enabling >95% conversion of lactic acid in the first esterification step. However, it promotes carbocation side reactions, leading to ethers (e.g., dibutyl ether) and lactide formation. Catalytic efficiency is highly temperature-dependent: reactions at 100°C achieve optimal kinetics without excessive decomposition [1] [10].Alternatives include solid acids (e.g., iron(III) chloride or toluenesulfonic acid), though they exhibit lower activity, requiring higher temperatures (120–140°C) and extended reaction times. Microbial pathways using alcohol acetyltransferases (AATs) show promise for selectivity but suffer from enzyme solubility issues and competing acetyl-CoA pathways in vivo [8] [10].
Table 2: Catalytic Agents in Butyl Butyryllactate Synthesis
Catalyst | Temperature | Reaction Time | Advantages | Limitations |
---|---|---|---|---|
Concentrated H₂SO₄ [1] | 100°C | 2 hours | High conversion (95–98%) | Side reactions; corrosion |
Solid acid (e.g., FeCl₃) [10] | 120–140°C | 4–6 hours | Reduced waste | Lower efficiency |
AAT enzymes [8] | 30–37°C | 24–72 hours | Renewable; mild conditions | Low selectivity; high cost |
Water removal is critical for shifting esterification equilibrium. Vacuum-assisted separation (20–50 mmHg) at 90°C removes water in situ during butyl lactate synthesis. This technique increases yields by 15–20% compared to atmospheric reactions, as evidenced by the collection of 31.6 g water from a 1000 mL reaction mixture. The process prevents hydrolysis of the ester product and reduces reaction time from >4 hours to ≤2 hours [1] [6]. Parameters optimizing this method include:
Residual sulfuric acid must be neutralized to prevent product decomposition. Solid potassium carbonate (K₂CO₃) is added post-reaction (2–5 g per 1000 mL mixture) at <30°C, forming insoluble K₂SO₄. After 15 minutes of stirring, filtration removes salts, eliminating aqueous washing steps and avoiding wastewater generation. This technique preserves product stability and reduces purification complexity. Alternative agents like sodium carbonate require water rinsing, generating acidic wastewater needing treatment [1] [5] [6].
Table 3: Neutralization Agents and Outcomes
Neutralization Agent | Byproduct Formed | Handling | Environmental Impact |
---|---|---|---|
Solid K₂CO₃ [1] [6] | K₂SO₄ (solid) | Filtration | Negligible wastewater |
Na₂CO₃ solution [5] | Na₂SO₄ (aqueous) | Water washing | Acidic wastewater generated |
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